molecular formula C12H13ClF3NO2 B2987275 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 341965-83-1

3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B2987275
CAS No.: 341965-83-1
M. Wt: 295.69
InChI Key: DEONJDXRINXELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. This particular compound features a trifluoromethoxy group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenylamine. This can be achieved through the nitration of 4-trifluoromethoxytoluene followed by reduction to the corresponding amine. The chloro-2,2-dimethylpropanamide moiety can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Phenolic derivatives, such as 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenol]propanamide.

  • Reduction: Reduced trifluoromethyl derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets.

Medicine: In the medical field, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound is also used in the manufacturing of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: Similar structure but lacks the methoxy group.

  • 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)benzyl]propanamide: Similar but with a benzyl group instead of a phenyl group.

Uniqueness: The presence of the trifluoromethoxy group in 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide distinguishes it from similar compounds. This group significantly affects its chemical reactivity and biological activity, making it a unique and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,7-13)10(18)17-8-3-5-9(6-4-8)19-12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEONJDXRINXELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.